2-[(3-Methylbutan-2-yl)amino]butan-1-ol
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Overview
Description
2-[(3-Methylbutan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C9H21NO. It is a colorless liquid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol typically involves the reaction of 3-methylbutan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylbutan-2-yl)amino]butan-2-one.
Reduction: Formation of 2-[(3-Methylbutan-2-yl)amino]butane.
Substitution: Formation of 2-[(3-Methylbutan-2-yl)amino]butyl chloride or 2-[(3-Methylbutan-2-yl)amino]butyl bromide.
Scientific Research Applications
2-[(3-Methylbutan-2-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar structure but lacks the secondary amino group.
3-Methyl-2-butanol: Similar structure but lacks the amino group.
2-Methyl-1-butanol: Similar structure but lacks both the amino and hydroxyl groups
Uniqueness
2-[(3-Methylbutan-2-yl)amino]butan-1-ol is unique due to the presence of both an amino group and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-(3-methylbutan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(6-11)10-8(4)7(2)3/h7-11H,5-6H2,1-4H3 |
InChI Key |
IMHJTJCVBXCPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C(C)C |
Origin of Product |
United States |
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